

# 7-Fluoro-2-methyl-2H-indazole structure

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## Compound of Interest

Compound Name: 7-Fluoro-2-methyl-2H-indazole

CAS No.: 1337881-42-1

Cat. No.: B596423

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An In-depth Technical Guide to the Structure, Synthesis, and Application of **7-Fluoro-2-methyl-2H-indazole**

## Abstract

This technical guide provides a comprehensive analysis of **7-Fluoro-2-methyl-2H-indazole** (CAS No: 1337881-42-1), a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and strategic functionalization, such as the introduction of a fluorine atom at the 7-position and a methyl group at the N-2 position, imparts unique physicochemical and metabolic properties. This document details the molecular structure, provides a field-proven, regioselective synthetic protocol, outlines comprehensive characterization data, and discusses its critical application as an intermediate in the synthesis of advanced therapeutic agents, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmaceuticals.

## Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising a fused benzene and pyrazole ring, is a cornerstone of medicinal chemistry.[1] As a bioisostere of indole, it is featured in numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] Indazoles can exist as two primary tautomers, 1H- and 2H-indazole, with the N-alkylation pattern profoundly influencing the molecule's spatial arrangement and drug-receptor interactions.

The subject of this guide, **7-Fluoro-2-methyl-2H-indazole**, is a specifically engineered analogue. The strategic placement of substituents serves distinct purposes:

- Fluorine at C-7: The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Its high electronegativity can alter the electronic distribution of the aromatic system, influencing pKa and hydrogen bonding capabilities.
- Methyl at N-2: Alkylation at the N-2 position locks the tautomeric form, providing a defined three-dimensional structure. This is often crucial for achieving high selectivity and potency for a specific biological target, as it orients the rest of the molecule in a fixed conformation for optimal binding.

This guide will elucidate the key technical aspects of this valuable compound, with a focus on its synthesis and role in the development of IRAK4 inhibitors, a promising class of drugs for treating inflammatory and autoimmune diseases.

## Molecular Structure and Physicochemical Properties

The core of **7-Fluoro-2-methyl-2H-indazole** is a planar, 10- $\pi$  electron aromatic system. The IUPAC name is **7-fluoro-2-methyl-2H-indazole**. The structure with standard atom numbering is presented below.

Caption: Chemical structure of **7-Fluoro-2-methyl-2H-indazole**.

A summary of its key physicochemical properties is provided in the table below.

Property	Value	Source
CAS Number	1337881-42-1	
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FN <sub>2</sub>	
Molecular Weight	150.15 g/mol	
Appearance	Off-white to yellow solid (predicted)	General knowledge
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in methanol, dichloromethane, DMSO (predicted)	General knowledge

## Synthesis and Mechanistic Considerations

The synthesis of **7-Fluoro-2-methyl-2H-indazole** is achieved via a two-step process starting from a commercially available precursor. The critical step is the regioselective methylation of the indazole nitrogen. Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 isomers. The outcome is highly dependent on reaction conditions and the electronic nature of the substituents on the indazole ring.

For 7-fluoro-1H-indazole, the fluorine atom at the C-7 position is weakly electron-withdrawing, which can influence the nucleophilicity of the adjacent N-1 nitrogen. However, literature suggests that methylation under acidic conditions or with specific reagents can favor the kinetically controlled N-2 product. A proven method for the synthesis of the desired N-2 isomer is detailed in patent literature, demonstrating its utility as a reliable intermediate.

Caption: Synthetic workflow for **7-Fluoro-2-methyl-2H-indazole**.

## Experimental Protocol: Synthesis of 7-Fluoro-2-methyl-2H-indazole

This protocol is adapted from patent WO2022140415A1.

### Step 1: Synthesis of 7-Fluoro-1H-indazole

- To a reaction vessel charged with 2,3-difluorobenzaldehyde (1.0 eq), add hydrazine monohydrate (4.0 eq).
- Heat the reaction mixture to 180 °C and stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the mixture to room temperature.
- Add ethyl acetate and water to partition the product. Separate the organic layer.
- Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude material by silica gel column chromatography to afford 7-fluoro-1H-indazole as a solid.

### Step 2: Synthesis of **7-Fluoro-2-methyl-2H-indazole**

- To a solution of 7-fluoro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF) cooled to 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
  - Causality: NaH is a strong, non-nucleophilic base that deprotonates the indazole nitrogen to form the indazolide anion, activating it for nucleophilic attack. The use of DMF as a polar aprotic solvent facilitates this ionic reaction.
- Stir the mixture at 0 °C for 30 minutes.
- Add methyl iodide (CH<sub>3</sub>I, 1.1 eq) dropwise at 0 °C.
  - Causality: Methyl iodide is an excellent electrophile for S<sub>N</sub>2 reactions. While a mixture of N-1 and N-2 isomers is possible, the conditions described in the patent yield the desired N-2 product. Separation of isomers may be required.

- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
- Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **7-Fluoro-2-methyl-2H-indazole**. The reported yield for this step is approximately 45%.

## Structural Characterization

Confirmation of the structure and purity of **7-Fluoro-2-methyl-2H-indazole** is achieved through a combination of spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR provides a clear fingerprint of the molecule. The data below is consistent with the structure reported in patent WO2022140415A1.

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) δ (ppm): 8.21 (s, 1H, H-3), 7.78 (d, J = 8.1 Hz, 1H, H-4), 7.21 (td, J = 8.1, 5.0 Hz, 1H, H-5), 7.05 (d, J = 8.1 Hz, 1H, H-6), 4.22 (s, 3H, N-CH<sub>3</sub>).

<sup>13</sup>C NMR (Predicted): While experimental data is not readily available, the predicted <sup>13</sup>C NMR spectrum would show 8 distinct signals. The carbon attached to fluorine (C-7) would appear as a doublet with a large one-bond C-F coupling constant (<sup>1</sup>JCF ≈ 240-250 Hz).

<sup>19</sup>F NMR (Predicted): A single resonance is expected in the <sup>19</sup>F NMR spectrum, appearing as a complex multiplet due to coupling with neighboring aromatic protons (H-6).

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

- LC-MS:m/z 151.1 [M+H]<sup>+</sup>. This corresponds to the calculated exact mass of the protonated molecule (C<sub>8</sub>H<sub>8</sub>FN<sub>2</sub><sup>+</sup>).

## Applications in Drug Discovery: A Key Intermediate for IRAK4 Inhibitors

A significant and high-value application of **7-Fluoro-2-methyl-2H-indazole** is its use as a pivotal intermediate in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the innate immunity signaling cascade, and its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases, as well as certain cancers.

Several patents, including WO2022140415A1, describe the use of **7-Fluoro-2-methyl-2H-indazole** as a core scaffold onto which further complexity is built to generate potent and selective IRAK4 inhibitors.

Caption: Role of **7-Fluoro-2-methyl-2H-indazole** in IRAK4 inhibitor synthesis.

The synthesis typically involves initial functionalization of the **7-Fluoro-2-methyl-2H-indazole** core, for example, through bromination at the C-5 position, followed by cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce further diversity. Subsequent modifications, such as amide bond formation, lead to the final, complex drug molecule. The 7-fluoro-2-methyl-indazole moiety often serves to anchor the molecule within the ATP-binding pocket of the IRAK4 kinase, with the substituents providing key interactions that determine potency and selectivity.

## Conclusion

**7-Fluoro-2-methyl-2H-indazole** is a highly valuable and strategically designed building block for modern drug discovery. Its synthesis, while requiring careful control of regioselectivity, is achievable through established methods, making it an accessible intermediate for both research and process development. The unique combination of a fluorine atom and an N-2 methyl group provides a stable and well-defined scaffold that has proven critical for the development of potent IRAK4 inhibitors. This guide provides the foundational knowledge required for scientists to effectively synthesize, characterize, and utilize this important compound in the pursuit of novel therapeutics.

## References

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